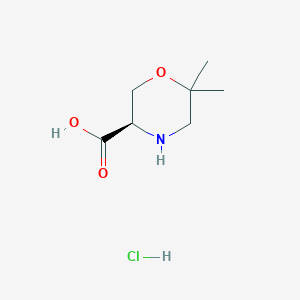

(R)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

(3R)-6,6-dimethylmorpholine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-7(2)4-8-5(3-11-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLGQALHYUKMJK-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(CO1)C(=O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN[C@H](CO1)C(=O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the cyclization of diethanolamine with formaldehyde and a suitable acid catalyst.

Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as sodium hydride.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide under high pressure and temperature conditions.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production methods for ®-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Types of Reactions:

Oxidation: ®-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride can undergo oxidation reactions to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

Oxidation: N-oxides of ®-6,6-Dimethyl-morpholine-3-carboxylic acid.

Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₇H₁₄ClNO₃

- Molecular Weight : 195.64 g/mol

- IUPAC Name : (R)-6,6-Dimethylmorpholine-3-carboxylic acid hydrochloride

- CAS Number : 1313277-22-3

The compound features a morpholine ring structure with two methyl groups at the 6-position and a carboxylic acid functional group at the 3-position. This structural configuration enhances its solubility in water and its utility in various chemical reactions.

Pharmaceutical Applications

-

Synthesis of Peptidomimetics :

- (R)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride is utilized in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. This application is crucial in drug development, particularly for designing inhibitors that can interact with biological targets effectively.

-

Cyclic Depsipeptides :

- The compound serves as a building block for cyclic depsipeptides, which have shown potential as therapeutic agents due to their unique biological activities. These compounds can exhibit antimicrobial, anticancer, and immunosuppressive properties.

- Chiral Auxiliary in Asymmetric Synthesis :

Research Applications

-

Biochemical Research :

- The compound has been employed in biochemical studies to explore interaction mechanisms with various biological targets. Understanding these interactions is essential for optimizing its use in medicinal chemistry and pharmacology.

- Polymer Synthesis :

Case Study 1: Interaction with SARS-CoV-2 Protease

A study investigated the interaction between this compound and the SARS-CoV-2 protease using computational methods such as Gaussian accelerated molecular dynamics. The findings provided structural insights into how this compound could inhibit viral activity, highlighting its potential as a therapeutic candidate against COVID-19.

Case Study 2: Development of Functional Polymers

Research demonstrated the use of this compound in synthesizing functional polymers that exhibit enhanced properties for drug delivery applications. The study outlined various synthetic pathways leading to polymers with improved solubility and bioavailability.

Mechanism of Action

The mechanism of action of ®-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction, metabolism, and cellular regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Derivatives with Hydrochloride Salts

(a) Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic Acid Hydrochloride

- Structure : Features a fused pyrrolo-morpholine ring system, increasing structural complexity compared to the simpler morpholine backbone of the target compound.

- Applications : Used in pharmaceuticals and agrochemicals due to its versatile reactivity and ability to act as a chiral scaffold .

- Key Differences : The fused ring system may confer distinct steric and electronic properties, influencing binding affinity in biological targets.

(b) Enantiomeric Forms: (S)-6,6-Dimethyl-morpholine-3-carboxylic Acid Hydrochloride

- CAS No.: 1313277-24-5 (vs. 1255098-60-2 for the R-enantiomer) .

- Purity : ≥98% purity for the S-enantiomer, highlighting the importance of enantiomeric control in synthesis .

(c) Alkaloid Hydrochlorides (e.g., Berberine, Palmatine)

- Examples : Jatrorrhizine hydrochloride, Berberine hydrochloride .

- Structural Contrast: These compounds contain isoquinoline or benzylisoquinoline backbones, unlike the morpholine core of the target compound.

- Applications : Primarily used as antimicrobial or anti-inflammatory agents, differing from the target compound’s role as a synthetic intermediate.

Physicochemical and Commercial Properties

Key Observations :

- The target compound and its S-enantiomer share identical molecular formulas but differ in stereochemistry, which can significantly impact pharmacological profiles.

Biological Activity

(R)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride (DMMCH) is a chiral compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₁₄ClNO₃

- Molecular Weight : 195.64 g/mol

- Structure : Characterized by a morpholine ring with two methyl groups at the 6-position and a carboxylic acid functional group at the 3-position.

The unique substitution pattern on the morpholine ring significantly influences its chemical reactivity and biological activity compared to its analogs .

Biological Activities

Research indicates that DMMCH exhibits several notable biological activities:

- Antihypoxic Effects : DMMCH has been shown to possess antihypoxic properties, which may be beneficial in conditions where oxygen supply is compromised .

- Antimicrobial Activity : Preliminary studies suggest that DMMCH may have antimicrobial effects, although specific data on its efficacy against various pathogens is limited .

DMMCH interacts with various molecular targets, including enzymes and receptors. Its mechanism of action involves modulation of biochemical pathways related to signal transduction and cellular regulation . However, detailed mechanisms remain largely unexplored.

Comparative Analysis with Similar Compounds

To understand the uniqueness of DMMCH, a comparison with structurally similar compounds is essential. The following table summarizes key features:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 5,6-Dimethylmorpholine-3-carboxylic acid hydrochloride | 121553404 | Exhibits different biological activities |

| (S)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride | 1313277-22-3 | Enantiomer with distinct properties |

| Morpholine-3-carboxylic acid | 10425-86-0 | Lacks methyl substituents; different reactivity |

DMMCH's specific methyl substitutions enhance its potential as a pharmaceutical intermediate and research tool compared to its analogs .

Case Studies and Research Findings

-

Antihypoxic Activity :

- In studies investigating antihypoxic effects, DMMCH was found to improve survival rates in hypoxic conditions. The compound's ability to modulate oxygen delivery mechanisms makes it a candidate for further research in hypoxia-related therapies .

-

Antimicrobial Studies :

- Although specific MIC values for DMMCH are not extensively documented, related compounds have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against various pathogens . Further studies are necessary to establish the antimicrobial spectrum of DMMCH.

- Enzyme Interaction Studies :

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the structural integrity and enantiomeric purity of (R)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm stereochemistry and substituent positions. For morpholine derivatives, characteristic peaks for methyl groups and the morpholine ring (e.g., δ 3.5–4.5 ppm for ring protons) should align with computational predictions .

- Chiral Chromatography : Employ chiral HPLC columns (e.g., Chiralpak® IA/IB) with polar organic mobile phases to validate enantiomeric excess. Reference standards from catalogs (e.g., >97.0% purity by HPLC for similar morpholine-carboxylic acid derivatives) ensure baseline separation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] or [M-Cl] for hydrochloride salts) and rules out impurities .

Q. How should researchers optimize solubility and stability for in vitro assays involving this compound?

- Methodological Answer :

- Solubility Screening : Test in buffered solutions (e.g., PBS pH 7.4) and polar aprotic solvents (DMSO, acetonitrile) with sonication. Avoid prolonged exposure to aqueous acidic/basic conditions to prevent hydrolysis of the morpholine ring .

- Stability Studies : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation. Store lyophilized samples under inert gas (N) at -20°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric excess (%ee) data between chiral HPLC and polarimetry for this compound?

- Methodological Answer :

- Cross-Validation : Compare results with circular dichroism (CD) spectroscopy to confirm absolute configuration. Discrepancies may arise from column selectivity or impurities co-eluting in HPLC .

- Impurity Profiling : Use LC-MS/MS to identify trace by-products (e.g., diastereomers or demethylated analogs) that might skew polarimetry readings. Reference impurity standards (e.g., EP-grade hydrochlorides) for quantification .

Q. What strategies mitigate by-product formation during the synthesis of this morpholine derivative?

- Methodological Answer :

- Reaction Optimization : Use coupling agents like EDC/NHS to activate the carboxylic acid group, minimizing racemization. Monitor pH (4.5–6.0) to avoid over-acidification, which promotes side reactions .

- Protecting Groups : Temporarily protect the morpholine nitrogen with Boc groups to prevent unwanted alkylation during dimethylation steps. Deprotect with HCl/dioxane for final hydrochloride salt formation .

Q. How to design pharmacological studies to investigate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Enzyme Assays : Use recombinant enzymes (e.g., MMP3 or IL-6) in kinetic assays with varying substrate concentrations. Include controls with EDTA or TCEP to rule out metal ion interference .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) between the compound and target enzymes. Compare with structurally related morpholine derivatives to establish structure-activity relationships (SAR) .

Data Contradiction Analysis

Q. Why might NMR and X-ray crystallography yield conflicting data on the compound’s conformation?

- Methodological Answer :

- Dynamic Effects : NMR captures solution-state conformations, while X-ray shows static crystal packing. Perform DFT calculations to model low-energy conformers and compare with experimental data .

- Crystallization Artifacts : Use co-crystallization with stabilizing agents (e.g., crown ethers) to reduce lattice distortions. Validate with powder XRD to ensure phase purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.